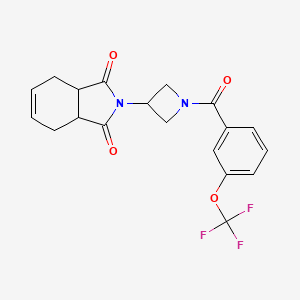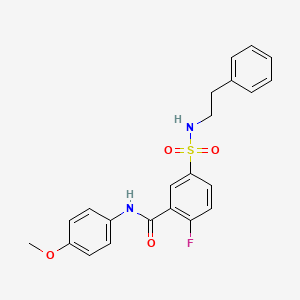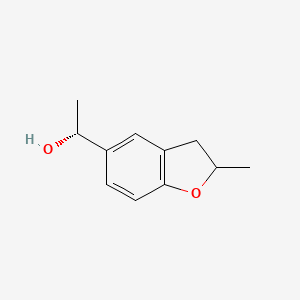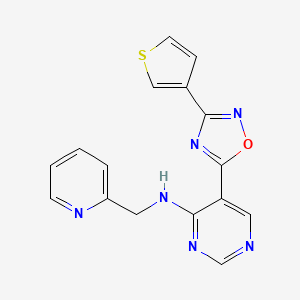
2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione”:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a drug candidate. The trifluoromethoxy group enhances the metabolic stability and bioavailability of the molecule, making it a promising candidate for developing new medications . Its unique structure allows for the exploration of various therapeutic areas, including anti-inflammatory and anti-cancer treatments.
Anti-Cancer Research
The compound’s structure, particularly the trifluoromethoxy group, has shown potential in inhibiting cancer cell growth. Research has indicated that such compounds can interfere with cancer cell metabolism and proliferation, making them valuable in the development of new anti-cancer drugs . Studies have focused on its ability to induce apoptosis in cancer cells, providing a pathway for targeted cancer therapies.
Neuroprotective Agents
In neuropharmacology, this compound has been investigated for its neuroprotective properties. The trifluoromethoxy group contributes to the compound’s ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Research has shown that it can reduce oxidative stress and inflammation in neural tissues, potentially slowing disease progression.
Anti-Inflammatory Applications
The compound has demonstrated significant anti-inflammatory effects in preclinical studies. Its ability to modulate inflammatory pathways makes it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . The trifluoromethoxy group enhances its efficacy by improving its pharmacokinetic properties.
Environmental Science
The compound’s stability and reactivity make it useful in environmental science for detecting and neutralizing pollutants. Its ability to interact with various environmental contaminants can be harnessed to develop new methods for pollution control and remediation.
These applications highlight the versatility and potential of “2-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” in various fields of scientific research. Each application leverages the unique properties of the trifluoromethoxy group to address specific challenges and opportunities in their respective domains.
Recent advances in new trifluoromethoxylation reagents Discovery of a 4-Hydroxy-3′-Trifluoromethoxy-Substituted Resveratrol Derivative as an Anti-Aging Agent Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio containing compounds Recent advances in new trifluoromethoxylation reagents : Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio containing compounds : Recent advances in new trifluoromethoxylation reagents : Discovery of a 4-Hydroxy-3′-Trifluoromethoxy-Substituted Resveratrol Derivative as an Anti-Aging Agent : Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio containing compounds
properties
IUPAC Name |
2-[1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)28-13-5-3-4-11(8-13)16(25)23-9-12(10-23)24-17(26)14-6-1-2-7-15(14)18(24)27/h1-5,8,12,14-15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFVYQYXUZIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B2713074.png)
![5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2713077.png)

![N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713079.png)

![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)






![2-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B2713095.png)